molecular formula C21H19FN4O2S B2886993 2-ethoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894049-07-1

2-ethoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No. B2886993
CAS RN: 894049-07-1
M. Wt: 410.47
InChI Key: FXGWMVSCCDJGJG-UHFFFAOYSA-N
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Description

Thiazoles and triazoles are important classes of heterocyclic compounds. Thiazoles contain sulfur and nitrogen in a five-membered ring and exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Triazoles, on the other hand, are characterized by the presence of three nitrogen atoms in a five-membered ring and are known for their versatile pharmaceutical applications .


Molecular Structure Analysis

Thiazoles and triazoles have unique molecular structures that contribute to their biological activities. For instance, substituents on a particular position of the thiazole ring can greatly affect the biological outcomes . Similarly, the presence of aryl/heteroaryl substituent at a certain position of 1,2,4-triazolo-3-thiones/thioles is crucial for potent antibacterial activity .

Scientific Research Applications

Antibacterial Activity

Thiazole derivatives, including our compound, have shown significant antibacterial properties . The presence of the thiazolo[3,2-b][1,2,4]triazole moiety is known to contribute to this activity. Researchers have synthesized compounds with variable substituents on the thiazole ring to target different bacterial strains, making it a promising candidate for developing new antibacterial agents .

Antifungal Efficacy

Similar to its antibacterial applications, this compound also demonstrates antifungal activity . It has been compared to ketoconazole, a standard antifungal drug, and found to have comparable efficacy against strains like Candida albicans and Candida glabrata. This suggests potential use in treating fungal infections .

Anti-inflammatory Properties

The anti-inflammatory potential of thiazole derivatives is well-documented. The compound’s ability to modulate inflammatory responses makes it a valuable molecule for research into treatments for chronic inflammatory diseases .

Anticancer Research

Thiazole derivatives are explored for their anticancer properties due to their ability to interfere with various cellular processes. The compound’s structural complexity allows it to interact with cancer cell lines, providing a pathway for the development of novel anticancer therapies .

Antitubercular Activity

The fight against tuberculosis (TB) has led to the exploration of thiazole derivatives as potential antitubercular agents. The compound’s mechanism of action includes disrupting the bacterial cell wall synthesis, making it a candidate for TB drug development .

Antidiabetic Applications

Research into antidiabetic drugs has included thiazole derivatives due to their ability to regulate blood sugar levels. The compound could be used to study the interaction with diabetic enzymes and receptors .

Antiviral Potential

The structural features of thiazole derivatives lend themselves to antiviral research. The compound’s interaction with viral proteins could lead to new insights into the treatment of viral infections .

Antioxidant Effects

Lastly, the compound’s antioxidant properties are of interest due to their role in preventing oxidative stress-related diseases. Its ability to neutralize free radicals could be beneficial in researching diseases caused by oxidative damage .

Mechanism of Action

Future Directions

Thiazoles and triazoles continue to be areas of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on designing and synthesizing new derivatives with improved biological activities and better safety profiles .

properties

IUPAC Name

2-ethoxy-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2S/c1-2-28-18-6-4-3-5-17(18)20(27)23-12-11-16-13-29-21-24-19(25-26(16)21)14-7-9-15(22)10-8-14/h3-10,13H,2,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGWMVSCCDJGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

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